molecular formula C17H20Cl2N2O B14137755 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol CAS No. 89279-22-1

2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol

Katalognummer: B14137755
CAS-Nummer: 89279-22-1
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: WWYMJUWPWFRISL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is a complex organic compound characterized by its phenolic structure and the presence of dichlorophenyl and dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylamine with 3-(dimethylamino)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenolic and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}ethanol
  • 2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}methane

Uniqueness

2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89279-22-1

Molekularformel

C17H20Cl2N2O

Molekulargewicht

339.3 g/mol

IUPAC-Name

2-[2,4-dichloro-N-[3-(dimethylamino)propyl]anilino]phenol

InChI

InChI=1S/C17H20Cl2N2O/c1-20(2)10-5-11-21(16-6-3-4-7-17(16)22)15-9-8-13(18)12-14(15)19/h3-4,6-9,12,22H,5,10-11H2,1-2H3

InChI-Schlüssel

WWYMJUWPWFRISL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN(C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.